
Spectroscopic and Spectrometric
Characterization of Schizozygine: A Technical

Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Schizozygine

Cat. No.: B1265357 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance

(NMR) and mass spectrometry (MS) data for the complex indole alkaloid, schizozygine. The

information presented herein is curated from published total syntheses of the natural product,

ensuring a high degree of accuracy and relevance for researchers in the fields of natural

product chemistry, medicinal chemistry, and drug development.

High-Resolution Mass Spectrometry (HRMS) Data
High-resolution mass spectrometry confirms the elemental composition of (+)-schizozygine.

The data presented below was obtained using electrospray ionization (ESI) coupled with a

time-of-flight (TOF) mass analyzer.

Formula Calculated m/z Found m/z Ion

C₂₁H₂₄N₂O₃ 353.1865 353.1859 [M+H]⁺

Nuclear Magnetic Resonance (NMR) Spectroscopy
Data
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The structural elucidation of schizozygine is heavily reliant on one- and two-dimensional NMR

spectroscopy. The following tables summarize the ¹H and ¹³C NMR chemical shifts for (+)-

schizozygine, recorded in deuterated chloroform (CDCl₃) at 500 MHz for proton and 125 MHz

for carbon nuclei.

¹H NMR Data (500 MHz, CDCl₃)
Position

Chemical Shift
(ppm)

Multiplicity
Coupling Constant
(J, Hz)

9 7.15 d 7.3

10 6.78 td 7.5, 0.9

11 6.89 t 7.7

12 6.71 d 7.8

14 5.86 ddd 10.1, 4.8, 2.0

15 5.76 dt 10.1, 2.3

17a 3.73 qd 8.8, 3.4

17b 3.59 dt 8.8, 7.8

18 1.63 t 7.5

19a 2.61 d 18.0

19b 2.45 dd 18.0, 2.8

21 2.25 s -

¹³C NMR Data (125 MHz, CDCl₃)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 6 Tech Support

https://www.benchchem.com/product/b1265357?utm_src=pdf-body
https://www.benchchem.com/product/b1265357?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1265357?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Position Chemical Shift (ppm)

2 100.8

3 55.6

5 52.9

6 21.7

7 54.1

8 134.2

9 127.9

10 118.9

11 121.8

12 110.5

13 151.1

14 126.9

15 131.5

16 49.6

17 45.9

18 11.9

19 34.1

20 67.8

21 33.4

Experimental Protocols
The data presented in this guide were obtained using standard laboratory techniques for the

analysis of synthetic organic compounds.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectra were

acquired on a 500 MHz spectrometer. Samples were dissolved in deuterated chloroform

(CDCl₃). Chemical shifts for ¹H NMR were referenced to the residual solvent peak of CHCl₃ at

7.26 ppm. Chemical shifts for ¹³C NMR were referenced to the solvent peak of CDCl₃ at 77.16

ppm.

High-Resolution Mass Spectrometry (HRMS): HRMS data were collected on a time-of-flight

(TOF) mass spectrometer using electrospray ionization (ESI) in positive ion mode. The

instrument was calibrated to ensure high mass accuracy.

Analytical Workflow
The following diagram illustrates the general workflow for the spectroscopic and spectrometric

analysis of a synthesized sample of schizozygine.
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Schizozygine Analytical Workflow
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Caption: Workflow for the spectroscopic and spectrometric analysis of schizozygine.
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[https://www.benchchem.com/product/b1265357#full-nmr-and-mass-spectrometry-data-for-
schizozygine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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